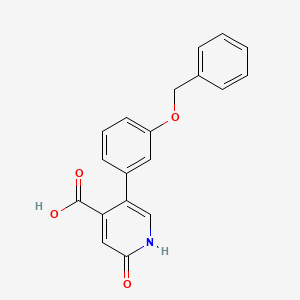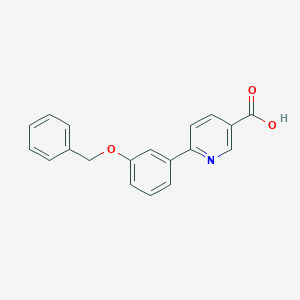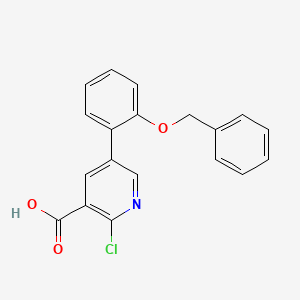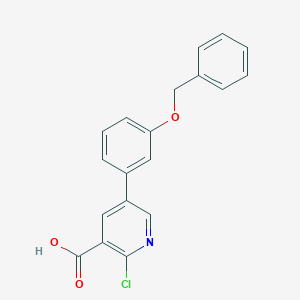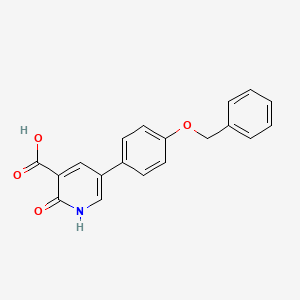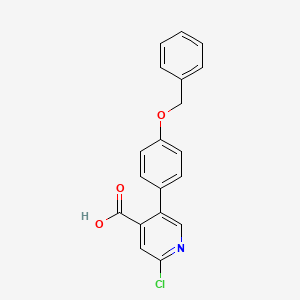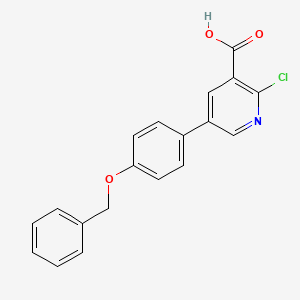
5-(4-Benzyloxyphenyl)-2-chloronicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Benzyloxyphenyl)-2-chloronicotinic acid, 95% (5-BPCA 95%) is a chemical compound belonging to the class of nicotinic acid derivatives. It is an organic compound with the molecular formula C13H11ClNO3. It is a white powder which is soluble in water and ethanol and is used in various scientific research applications. 5-BPCA 95% has been widely studied in recent years due to its potential applications in various fields such as pharmaceuticals, biochemistry and physiology.
Aplicaciones Científicas De Investigación
5-BPCA 95% has been widely studied in recent years due to its potential applications in various fields such as pharmaceuticals, biochemistry and physiology. It has been used as a reagent in the synthesis of a variety of compounds such as benzyl esters, amides, and amines. It has also been used in the synthesis of pharmaceuticals, including anti-inflammatory drugs. 5-BPCA 95% has also been used in the synthesis of various other compounds, including those used in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 5-BPCA 95% is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in inflammation. 5-BPCA 95% also has the ability to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle contraction and nerve impulses.
Biochemical and Physiological Effects
5-BPCA 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle contraction and nerve impulses. Additionally, 5-BPCA 95% has been shown to have anti-inflammatory, analgesic, and antispasmodic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-BPCA 95% has several advantages for use in laboratory experiments. It is an easy to synthesize compound and has a high purity level of 95%. It is also relatively stable and has a low toxicity. The main disadvantage of using 5-BPCA 95% in laboratory experiments is that it can be difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for 5-BPCA 95%. It could be studied further for its potential applications in pharmaceuticals, biochemistry and physiology. It could also be studied for its potential anti-inflammatory, analgesic and antispasmodic effects. Additionally, further research could be conducted on the mechanism of action of 5-BPCA 95%, as this is not yet fully understood. Finally, new methods for synthesizing 5-BPCA 95% could be developed in order to make it more readily available for laboratory experiments.
Métodos De Síntesis
5-BPCA 95% can be synthesized by a two-step method involving the reaction of benzyl alcohol with 4-bromobenzoic acid and subsequent reaction of the benzyl ester with 2-chloronicotinic acid. The reaction is carried out in an inert atmosphere at a temperature of 80-90°C for 6-8 hours. The reaction mixture is cooled and filtered, and the precipitated 5-BPCA 95% is collected and washed with water. The compound is then dried and stored in a cool, dry place.
Propiedades
IUPAC Name |
2-chloro-5-(4-phenylmethoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c20-18-17(19(22)23)10-15(11-21-18)14-6-8-16(9-7-14)24-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHKLSUEWLQKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(N=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688444 |
Source


|
| Record name | 5-[4-(Benzyloxy)phenyl]-2-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-87-7 |
Source


|
| Record name | 5-[4-(Benzyloxy)phenyl]-2-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

